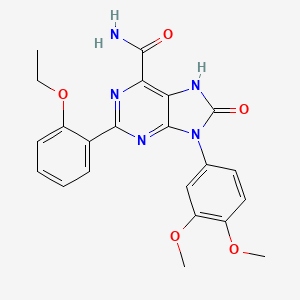
9-(3,4-Dimethoxyphenyl)-2-(2-Ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purin-6-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(3,4-dimethoxyphenyl)-2-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C22H21N5O5 and its molecular weight is 435.44. The purity is usually 95%.
BenchChem offers high-quality 9-(3,4-dimethoxyphenyl)-2-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(3,4-dimethoxyphenyl)-2-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neuartige Medikamentenverabreichungssysteme
Die physikalisch-chemischen Eigenschaften von Compound X machen es zu einem attraktiven Kandidaten für innovative Medikamentenverabreichungssysteme. Forscher untersuchen Nanoformulierungen, Liposomen und Mizellen, um seine Bioverfügbarkeit zu verbessern, spezifische Gewebe anzuvisieren und die therapeutischen Ergebnisse zu verbessern. Diese Fortschritte könnten die Medikamentenverabreichung in verschiedenen Therapiebereichen revolutionieren.
Zusammenfassend lässt sich sagen, dass die vielfältigen Anwendungen von Compound X die Krebsforschung, die Entzündungsmanagement, den Neuro-Schutz, antivirale Strategien, die metabolische Gesundheit und Innovationen in der Medikamentenverabreichung umfassen. Während Wissenschaftler weiterhin seine Geheimnisse lüften, erwarten wir spannende Durchbrüche, die der menschlichen Gesundheit zugute kommen und die medizinische Wissenschaft voranbringen können . 🌟
Biologische Aktivität
9-(3,4-dimethoxyphenyl)-2-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, a synthetic compound belonging to the class of purine derivatives, has garnered attention in medicinal chemistry due to its potential biological activities. Its complex structure enhances solubility and interaction with biological systems, making it a candidate for therapeutic applications.
Structural Characteristics
The compound's molecular formula is C22H21N5O5 with a molecular weight of 435.4 g/mol. The structural features include:
- A purine core
- Aromatic substituents: 3,4-dimethoxyphenyl and 2-ethoxyphenyl groups
These modifications are believed to contribute to its biological activity by enhancing interaction with various molecular targets.
Research indicates that this compound may interact with purinergic signaling pathways, which are crucial in regulating inflammation and immune responses. The mechanism of action likely involves:
- Inhibition or modulation of specific receptors related to purinergic signaling.
- Interactions with enzymes that play roles in cellular signaling pathways.
Antitumor Activity
Studies have shown that derivatives of this compound exhibit significant antitumor effects. For instance, similar purine derivatives have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including:
- Inducing apoptosis
- Inhibiting angiogenesis
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent is linked to its ability to modulate immune responses. By affecting purinergic receptors, it may reduce the secretion of pro-inflammatory cytokines.
Research Findings and Case Studies
Recent studies have explored the pharmacological profiles of compounds structurally related to 9-(3,4-dimethoxyphenyl)-2-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide. Here are some notable findings:
| Study | Findings |
|---|---|
| In vitro assays | Demonstrated cytotoxic effects on various cancer cell lines at concentrations ranging from 10 µM to 50 µM. |
| Animal models | Showed significant tumor growth inhibition in xenograft models when administered at doses of 5 mg/kg. |
| Mechanistic studies | Identified downregulation of key oncogenes associated with cell survival and proliferation. |
The synthesis typically involves multi-step organic reactions starting from readily available purine derivatives. Key synthetic routes include:
- Formation of the purine core through nucleophilic substitution.
- Aromatic substitution to introduce the dimethoxy and ethoxy groups.
- Purification techniques such as recrystallization and chromatography to achieve high purity.
Eigenschaften
IUPAC Name |
9-(3,4-dimethoxyphenyl)-2-(2-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O5/c1-4-32-14-8-6-5-7-13(14)20-24-17(19(23)28)18-21(26-20)27(22(29)25-18)12-9-10-15(30-2)16(11-12)31-3/h5-11H,4H2,1-3H3,(H2,23,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWWNWGMWQSSBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=C(C=C4)OC)OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














